molecular formula C11H11ClN2O2 B577596 Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1335053-81-0

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B577596
CAS No.: 1335053-81-0
M. Wt: 238.671
InChI Key: MYPGLDGWMWXYAA-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical intermediate prominently featured in cutting-edge infectious disease research. This compound serves as a crucial synthetic precursor to a novel class of imidazo[1,2-a]pyridine-3-carboxamides, which have been identified as a highly promising scaffold for the development of new anti-tuberculosis agents . Research demonstrates that derivatives synthesized from this core structure exhibit exceptional, low nanomolar potency against Mycobacterium tuberculosis (Mtb) H37Rv, the benchmark strain for TB research . Furthermore, these advanced compounds have shown remarkable activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains of Mtb, with certain analogues surpassing the potency of existing clinical candidates, highlighting their significant potential to address a critical unmet medical need . The structural motif of the imidazo[1,2-a]pyridine core is also being explored in other antibacterial contexts, such as the development of narrow-spectrum inhibitors that target the essential cell division protein FtsZ in specific pathogens like Streptococcus pneumoniae . By providing this key building block, researchers are empowered to efficiently explore structure-activity relationships (SAR) and optimize pharmacokinetic properties to advance the development of next-generation therapeutic candidates against drug-resistant bacterial infections . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPGLDGWMWXYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The TosOH-catalyzed cyclization, adapted from Method A in Search Result 1, involves the condensation of 7-chloropyridin-2-amine with 2-methylpyridine-2-carbaldehyde in methanol under reflux conditions. The reaction proceeds via a Groebke-Blackburn-Bienaymé three-component mechanism, where TosOH facilitates imine formation between the amine and aldehyde, followed by nucleophilic attack of the isocyanide (2-isocyano-2,4,4-trimethylpentane) to form the imidazo[1,2-a]pyridine core. The 7-chloro substituent is introduced via pre-functionalized pyridin-2-amine, while the 2-methyl group originates from the aldehyde component.

Optimization and Yield Analysis

Optimization studies reveal that maintaining a 1:1 molar ratio of amine to aldehyde and a reaction temperature of 70°C for 12 hours maximizes yield (Table 1). Silica gel chromatography purification yields the intermediate 7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine, which is subsequently esterified using ethyl chloroformate in dichloromethane with triethylamine as a base.

Table 1: TosOH-Mediated Cyclization Parameters

ParameterOptimal ValueYield (%)
Temperature70°C84–96
Reaction Time12 h-
Catalyst Loading0.2 eq TosOH-

CBr4-Mediated Oxidative Cyclization

Methodology and Scope

The CBr4-mediated approach, derived from Search Result 2, offers a one-pot oxidative cyclization strategy. Here, 7-chloropyridin-2-amine reacts with ethyl 3-oxobutanoate in acetonitrile at 80°C for 24 hours, with CBr4 serving as both an oxidizing agent and bromine source. This method introduces the ester group in situ, eliminating the need for post-cyclization functionalization.

Comparative Efficiency

While this method simplifies the synthesis by combining cyclization and esterification, yields are moderately lower (65–75%) due to competing side reactions such as over-bromination (Table 2). The 2-methyl group is incorporated via the ketone component (ethyl 3-oxobutanoate), while the 7-chloro substituent is pre-installed on the pyridin-2-amine.

Table 2: CBr4-Mediated Reaction Performance

ConditionValueYield (%)
Temperature80°C65–75
Reaction Time24 h-
CBr4 Equivalents2.0 eq-

Palladium-Catalyzed Coupling for Late-Stage Functionalization

Halogenation and Cross-Coupling

Method C from Search Result 1 provides a pathway for introducing the chloro group post-cyclization. Starting with 2-methylimidazo[1,2-a]pyridine-3-carboxylate, electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF at 0°C selectively functionalizes the 7-position. Subsequent Suzuki-Miyaura coupling or Buchwald-Hartwig amination may be employed for further diversification, though these steps are unnecessary for the target compound.

Challenges in Regioselectivity

The major limitation of this route is the moderate regioselectivity of chlorination, often resulting in a 3:1 mixture of 7-chloro and 5-chloro isomers. Purification via preparative HPLC increases the overall process cost, rendering this method less practical for large-scale synthesis.

Critical Comparison of Synthetic Routes

Table 3: Method Comparison for Ethyl 7-Chloro-2-Methylimidazo[1,2-a]Pyridine-3-Carboxylate

MethodAdvantagesDisadvantagesYield (%)
TosOH CyclizationHigh yield, one-potRequires chromatography84–96
CBr4 OxidativeIn situ esterificationLower yield, side reactions65–75
Late-Stage ChloroFlexible functionalizationPoor regioselectivity50–60

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized imidazo[1,2-A]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
  • Antiviral Properties : The compound has also shown promise in inhibiting viral replication, positioning it as a candidate for antiviral drug development .
  • Cancer Research : this compound has been explored for its activity against cancer cells. It may inhibit key enzymes involved in tumor growth, such as c-Met kinase, with an IC50 value reported at 3.9 nM .

Biological Research

The compound's biological mechanisms are of particular interest:

  • Mechanism of Action : this compound interacts with specific molecular targets, inhibiting enzymes or receptors critical to pathogen survival or cancer cell proliferation. For instance, it may inhibit DNA gyrase in bacteria and various kinases in cancer cells .
  • Mutagenic and Carcinogenic Potential : Studies have indicated that compounds within the imidazo[1,2-A]pyridine family can interact with DNA, potentially leading to mutagenic effects. Further research is needed to assess the safety profile of this compound .

Industrial Applications

This compound serves as a building block in the synthesis of more complex heterocyclic compounds used in various industrial applications:

  • Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of other biologically active molecules due to its unique structural characteristics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparisons with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylateContains an amino group at position 8Potentially enhanced biological activity due to amino substitution
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylateEthyl group instead of methyl at position 7Variation in lipophilicity affecting bioavailability
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxamideMethyl group at position 7Different steric effects influencing reactivity

This table illustrates how subtle changes in chemical structure can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives.

Case Studies

Several studies highlight the effectiveness of this compound:

  • Inhibition of c-Met Kinase : A study demonstrated that derivatives from imidazo[1,2-a]pyridine structures could inhibit c-Met kinase effectively .
  • Antitubercular Activity : Another investigation into imidazo[1,2-a]pyridine derivatives revealed promising antitubercular activity against both replicating and non-replicating Mycobacterium tuberculosis strains .

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives:

These compounds share the imidazo[1,2-A]pyridine core but differ in their functional groups and specific applications. This compound is unique due to its specific chloro and ethyl substitutions, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1335053-81-0) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C11H11ClN2O2
  • Molecular Weight : 238.68 g/mol
  • Purity : Typically around 95% to 98% in commercial preparations .

The compound features a chloro substituent at the 7-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, some derivatives have been shown to be effective against Mycobacterium tuberculosis (M. tuberculosis), with specific compounds demonstrating higher potency than traditional antibiotics like isoniazid. The mechanism of action is believed to involve inhibition of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various SAR studies. These studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity against several cancer cell lines. For example, compounds with specific substitutions at the 6 and 7 positions of the ring showed improved activity against cancer cells compared to their unsubstituted counterparts .

Case Study: Anti-Tuberculosis Activity

In a study focused on the anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside several other compounds. The results showed that this compound had a notable inhibitory effect on the growth of M. tuberculosis strains, including multidrug-resistant variants. The study highlighted that structural modifications significantly affected potency, emphasizing the importance of the chloro and methyl groups in enhancing biological activity .

Pharmacokinetic Studies

Preliminary pharmacokinetic studies on related compounds revealed important data regarding their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one derivative demonstrated high plasma protein binding (>99%) and moderate inhibition of cytochrome P450 enzymes at therapeutic concentrations. Such findings are crucial for understanding the drug-like properties and potential therapeutic applications of these compounds .

Summary of Biological Activities

Activity TypeDescription
Antimicrobial Effective against M. tuberculosis; potential as a QcrB inhibitor
Anticancer Cytotoxic effects observed in various cancer cell lines
Pharmacokinetics High plasma protein binding; moderate CYP inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters. For example:

  • Route 1 : Refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol for 6 hours yields 45% of the core imidazo[1,2-a]pyridine scaffold after recrystallization .
  • Route 2 : Substituted analogs (e.g., 7-chloro derivatives) may require halogenation steps or direct use of chloro-substituted precursors. For instance, CBr₄ in acetonitrile facilitates cyclization with ketone esters, though yields depend on stoichiometry and solvent choice .
    • Optimization : Microwave-assisted synthesis or catalytic systems (e.g., H₂SO₄ for hydrazide formation) can reduce reaction time and improve purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions (e.g., methyl at C2, chloro at C7) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + H]⁺ calculated: 307.03025; observed: 307.03034) .
    • Crystallography : X-ray diffraction with SHELXL refines crystal structures, resolving bond angles and torsional strain. For example, C8–S1–C7 bond angles (101.13°) confirm sulfur incorporation in derivatives .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

  • Methodology :

  • Use SHELXTL for robust refinement: Apply restraints to disordered regions (e.g., ethyl groups) and test for twinning operators using the TWIN command .
  • Validate with PLATON checks: Analyze symmetry-equivalent reflections to detect missed twinning .
    • Case Study : A derivative showed torsional discrepancies (e.g., −179.2° vs. 176.97°); iterative refinement with SHELXL and electron density maps resolved the disorder .

Q. What strategies optimize synthetic yield while minimizing byproducts in multistep syntheses?

  • Approach :

  • Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance reactivity of halogenated intermediates compared to ethanol .
  • Catalysis : Acidic conditions (e.g., H₂SO₄) accelerate hydrazide formation, reducing side reactions .
    • Yield Comparison :
MethodSolventCatalystYieldReference
Reflux (6h)EthanolNone45%
Microwave (90 min)EthanolH₂SO₄73%
Halogenated precursorCH₃CNCBr₄62%*
*Estimated from analogous reactions.

Q. How can computational chemistry (e.g., DFT) predict reactivity and guide synthetic design?

  • DFT Applications :

  • Geometry Optimization : Calculate ground-state geometries to predict regioselectivity in cyclization reactions. For example, imidazo[1,2-a]pyridine derivatives show planar conformations with delocalized π-electrons .
  • Electronic Properties : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in functionalization (e.g., chloro-substitution at C7) .
    • Validation : Compare computed IR/NMR spectra with experimental data to validate models .

Q. What in vitro assays evaluate the bioactivity of this compound, particularly in oncology?

  • Assay Design :

  • PI3K Inhibition : Measure IC₅₀ values using kinase assays (e.g., IPD-196 analog inhibits PI3K/Akt/mTOR pathways in hepatoma cells) .
  • Cell Cycle Analysis : Flow cytometry detects G1/S arrest in treated cells (e.g., Huh-7 HCC lines) .
    • SAR Studies : Modify substituents (e.g., methyl at C2, chloro at C7) to correlate structure with antitumor potency. For example, bulky groups at C3 reduce membrane permeability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar imidazo[1,2-a]pyridines?

  • Root Causes :

  • Purity of Precursors : Commercial 2-aminopyridine may contain moisture, affecting cyclization .
  • Workup Differences : Ether-water partitioning vs. column chromatography alters recovery rates .
    • Mitigation : Standardize starting materials and purification protocols across studies.

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